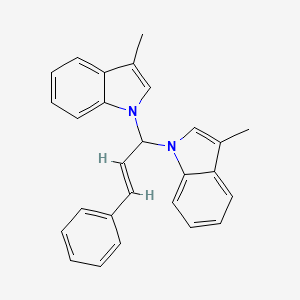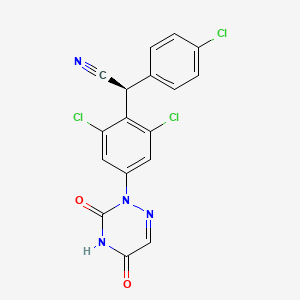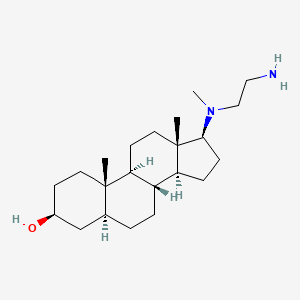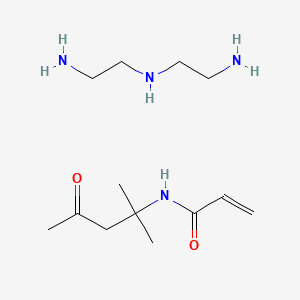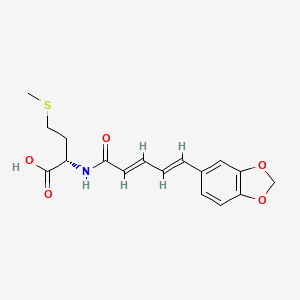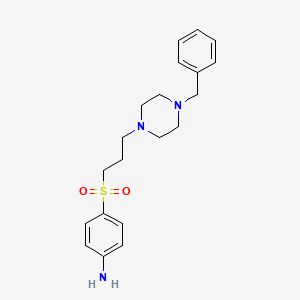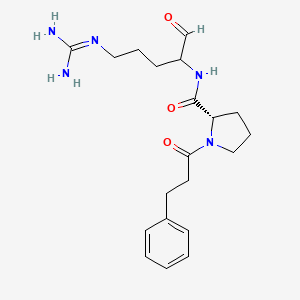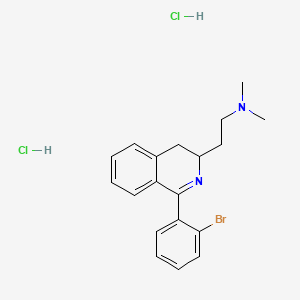
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanone ring attached to a 9,10-dihydro-10-methylacridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone typically involves the reaction of 9,10-dihydro-10-methylacridine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques, such as flow chemistry, to enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield acridone derivatives, while reduction may produce different reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and material science.
Mecanismo De Acción
The mechanism of action of 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone involves its interaction with molecular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone include:
9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine: Used in organic electronics as a hole transport and electron blocking layer.
Acridine, 9,10-dihydro-9,9-dimethyl-: Known for its applications in various fields, including material science and biology.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the properties of both acridine and cyclohexanone
Propiedades
Número CAS |
71167-39-0 |
|---|---|
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(10-methyl-9H-acridin-9-yl)cyclohexan-1-one |
InChI |
InChI=1S/C20H21NO/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)22/h2-3,5-6,8-9,11-12,16,20H,4,7,10,13H2,1H3 |
Clave InChI |
YYLKUZRZKIMQIW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



